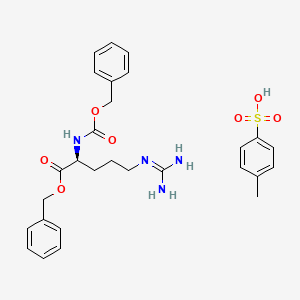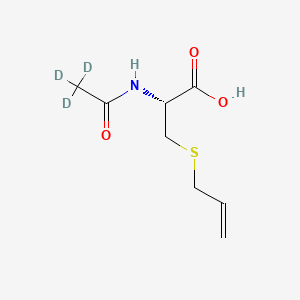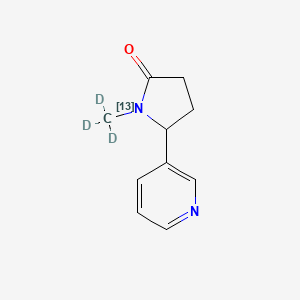
N4-Hydroxymethyl Hydrochlorothiazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-Hydroxymethyl Hydrochlorothiazide is a derivative of Hydrochlorothiazide, a well-known thiazide diuretic used primarily for the treatment of hypertension and edema. This compound is characterized by the addition of a hydroxymethyl group to the nitrogen atom in the thiazide ring, which may alter its chemical and pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N4-Hydroxymethyl Hydrochlorothiazide can be synthesized through the reaction of Hydrochlorothiazide with formaldehyde under specific conditions. The reaction typically involves:
Reactants: Hydrochlorothiazide and formaldehyde.
Solvent: Aqueous or nonaqueous media.
Catalyst: Acidic or basic catalysts to facilitate the reaction.
Temperature: Controlled temperature to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Batch or continuous flow reactors: To control reaction parameters precisely.
Purification steps: Such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N4-Hydroxymethyl Hydrochlorothiazide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Hydrochlorothiazide.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying the effects of thiazide derivatives on biological systems.
Medicine: Potential use in the development of new antihypertensive drugs with modified pharmacokinetic properties.
Industry: As a specialty chemical in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of N4-Hydroxymethyl Hydrochlorothiazide is likely similar to that of Hydrochlorothiazide, which involves:
Inhibition of sodium reabsorption: In the distal convoluted tubules of the kidneys, leading to increased excretion of sodium and water.
Molecular targets: Sodium-chloride symporter (NCC) in the renal tubules.
Pathways involved: Regulation of blood pressure and fluid balance through diuretic effects.
Comparación Con Compuestos Similares
Similar Compounds
Hydrochlorothiazide: The parent compound, widely used as a diuretic.
Chlorthalidone: A thiazide-like diuretic with a longer duration of action.
Indapamide: Another thiazide-like diuretic with additional vasodilatory effects.
Uniqueness
N4-Hydroxymethyl Hydrochlorothiazide is unique due to the presence of the hydroxymethyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar diuretics. This modification could potentially lead to improved efficacy or reduced side effects in clinical applications.
Propiedades
IUPAC Name |
6-chloro-4-(hydroxymethyl)-1,1-dioxo-2,3-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O5S2/c9-5-1-6-8(2-7(5)18(10,14)15)19(16,17)11-3-12(6)4-13/h1-2,11,13H,3-4H2,(H2,10,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPIFDULMJZMHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NS(=O)(=O)C2=CC(=C(C=C2N1CO)Cl)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724527 |
Source


|
| Record name | 6-Chloro-4-(hydroxymethyl)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216599-78-8 |
Source


|
| Record name | 6-Chloro-4-(hydroxymethyl)-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














